molecular formula C11H10F3NO3 B4739605 3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)-2-buten-1-one

3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)-2-buten-1-one

Cat. No. B4739605
M. Wt: 261.20 g/mol
InChI Key: LREGBJMEBCZHKK-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)-2-buten-1-one, commonly known as AHTN, is a synthetic fragrance ingredient widely used in the cosmetic and personal care industries. AHTN is known for its unique scent, which has been described as musky, sweet, and slightly floral. In recent years, AHTN has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, environmental monitoring, and materials science.

Mechanism of Action

The exact mechanism of action of AHTN is not fully understood. However, studies have suggested that AHTN may exert its biological effects by modulating various signaling pathways in the body, including the NF-kB and MAPK pathways. AHTN has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
AHTN has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that AHTN can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human cells. AHTN has also been shown to inhibit the growth of various bacterial and fungal strains. In animal studies, AHTN has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using AHTN in lab experiments is its unique scent, which allows for easy detection and quantification. AHTN is also relatively stable and can be stored for long periods of time. However, one limitation of using AHTN is its potential toxicity, which may limit its use in certain applications. Additionally, AHTN may exhibit different biological effects depending on the concentration and duration of exposure, which may complicate experimental design.

Future Directions

There are several potential future directions for research on AHTN. One area of interest is the development of new drugs based on the structure of AHTN. Studies have shown that AHTN exhibits promising anti-inflammatory and antimicrobial properties, which may be leveraged for the development of new therapeutics. Another area of interest is the environmental impact of AHTN. Further research is needed to determine the potential effects of AHTN on ecosystems and human health. Additionally, studies are needed to investigate the potential toxicity of AHTN and its metabolites in various organisms.

Scientific Research Applications

AHTN has been studied extensively for its potential applications in drug discovery. Studies have shown that AHTN exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. AHTN has also been investigated for its potential use as a biomarker for environmental monitoring. Due to its widespread use in personal care products, AHTN can be detected in various environmental samples, including water and soil.

properties

IUPAC Name

(Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-6-2-3-8(16)7(4-6)9(17)5-10(15)11(12,13)14/h2-5,16H,15H2,1H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREGBJMEBCZHKK-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C=C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)C(=O)/C=C(/C(F)(F)F)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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